Fmoc-(R)-3-amino-3-phenylpropionic Acid: A Core Component in Peptide Synthesis and Drug Discovery
Fmoc-(R)-3-amino-3-phenylpropionic Acid: A Core Component in Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Fmoc-(R)-3-amino-3-phenylpropionic acid is a crucial non-natural amino acid derivative that serves as a fundamental building block in the fields of peptide chemistry, drug development, and protein engineering. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides a strategic advantage in the controlled, stepwise synthesis of complex peptides. This guide offers a comprehensive overview of its chemical properties, applications, and the methodologies associated with its use.
Core Chemical and Physical Properties
The intrinsic properties of Fmoc-(R)-3-amino-3-phenylpropionic acid are foundational to its application in chemical synthesis. These characteristics, compiled from various suppliers and databases, are summarized below.
| Property | Value | Citations |
| CAS Number | 220498-02-2 | [1][2][3][4] |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][5][6] |
| Molecular Weight | 387.43 g/mol | [1][2] |
| Melting Point | 181.7 °C | [1][2] |
| Boiling Point | 513.39°C (rough estimate) | [1][2] |
| Appearance | White to off-white solid/powder | [1][3][5] |
| Purity | ≥94.0% - ≥99% (HPLC) | [3][5] |
| pKa | 4.27±0.10 (Predicted) | [1][7] |
| Density | 1.2379 (rough estimate) | [1][2] |
| Storage Temperature | 0-8°C | [1][5] |
Applications in Research and Development
The distinct structural features of Fmoc-(R)-3-amino-3-phenylpropionic acid make it a versatile tool for scientific advancement.
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Peptide Synthesis : This compound is a cornerstone of Fmoc solid-phase peptide synthesis (SPPS).[1] The Fmoc group serves as a temporary protecting shield for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[5][8] Its unique beta-amino acid structure can be incorporated to create peptidomimetics with enhanced stability against enzymatic degradation.
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Drug Development : In the pharmaceutical industry, this molecule is instrumental in designing novel peptide-based drugs.[5][8] The introduction of the phenyl group can enhance hydrophobic interactions, which may improve a drug candidate's binding affinity, stability, and overall activity.[5] It is particularly valuable in the development of therapeutics for oncology and neurology.[5]
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Bioconjugation and Protein Engineering : The compound is also utilized in bioconjugation techniques, which are vital for creating targeted drug delivery systems and biosensors.[5][8] Researchers also use it to modify proteins to study their structure and function, paving the way for innovations in biotechnology.[5]
Experimental Methodologies
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The primary application of Fmoc-(R)-3-amino-3-phenylpropionic acid is in SPPS. The process involves the iterative addition of Fmoc-protected amino acids to a peptide chain anchored to a solid resin support.
Protocol Steps:
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Resin Preparation : The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.
-
Fmoc Deprotection : The Fmoc group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a free amine.
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Washing : The resin is thoroughly washed to remove excess reagents and by-products.
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Amino Acid Coupling : Fmoc-(R)-3-amino-3-phenylpropionic acid is activated with coupling reagents (e.g., HBTU, HATU) and added to the resin. It reacts with the free amine, elongating the peptide chain.
-
Washing : Another washing step removes unreacted amino acid and coupling reagents.
-
Iteration : Steps 2-5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
-
Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).
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Purification and Analysis : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed using techniques like mass spectrometry and NMR spectroscopy.
Structural Significance and Functional Relationships
The utility of Fmoc-(R)-3-amino-3-phenylpropionic acid is directly linked to its distinct chemical moieties. Each part of the molecule plays a specific role that contributes to its overall function in synthesis and the properties of the final peptide.
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Fmoc Group : This bulky, base-labile protecting group is the key to the iterative nature of SPPS. Its removal under mild basic conditions leaves other acid-labile side-chain protecting groups intact, allowing for selective and controlled synthesis.
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Phenyl Group : The aromatic side chain increases the hydrophobicity of the amino acid.[5] When incorporated into a peptide, it can facilitate important π-π stacking or hydrophobic interactions with biological targets, potentially enhancing binding affinity and efficacy.[5]
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(R)-Chiral Center : Stereochemistry is critical for biological function. The specific (R)-configuration dictates the three-dimensional orientation of the side chain, which is essential for precise molecular recognition and interaction with other chiral molecules like proteins and receptors.
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β-Amino Acid Backbone : Unlike natural α-amino acids, this compound is a β-amino acid. Peptides containing β-amino acids (β-peptides) often exhibit enhanced resistance to degradation by proteases, leading to longer in vivo half-lives—a highly desirable trait for therapeutic agents.
Stability and Storage
For optimal stability, Fmoc-(R)-3-amino-3-phenylpropionic acid should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 0°C and 8°C to minimize potential degradation over time.[1][5] While generally stable at room temperature for short periods, such as during shipping, long-term storage in refrigerated conditions is advised to ensure its purity and reactivity for synthesis.[10]
References
- 1. Fmoc-(R)-3-Amino-3-phenylpropionic acid CAS#: 220498-02-2 [m.chemicalbook.com]
- 2. 220498-02-2 CAS MSDS (Fmoc-(R)-3-Amino-3-phenylpropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (R)-3-(Fmoc-amino)-3-phenylpropionic acid, 95% 250 mg | Request for Quote [thermofisher.com]
- 4. Fmoc-(R)-3-Amino-3-phenylpropionic acid 95% | CAS: 220498-02-2 | AChemBlock [achemblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-(S)-3-Amino-3-phenylpropionic acid | C24H21NO4 | CID 7006554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
